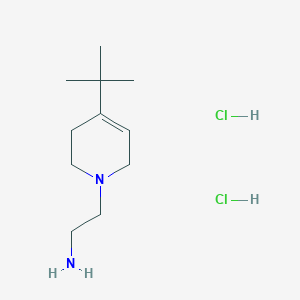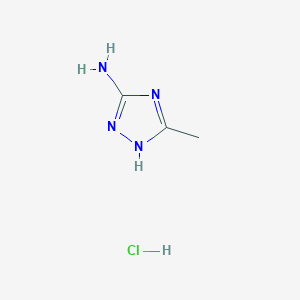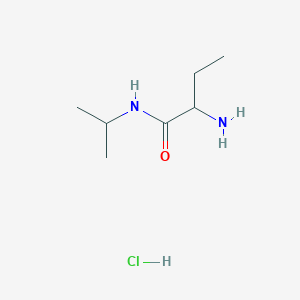
5,5-Dimethyl-2-(3-methylphenyl)-1,3,2-dioxaborinane
Descripción general
Descripción
5,5-Dimethyl-2-(3-methylphenyl)-1,3,2-dioxaborinane is a useful research compound. Its molecular formula is C12H17BO2 and its molecular weight is 204.08 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Hydrolytic Stability and Structural Insights
5,5-Dimethyl-2-(3-methylphenyl)-1,3,2-dioxaborinane has been noted for its unusual degree of hydrolytic stability. Structural analysis through X-ray crystallography has revealed insights into its molecular structure, such as the nearly planar 1,3,2-dioxaborinane ring and bond lengths indicating delocalization confined to the heterocyclic ring (Emsley et al., 1989).
Reaction Mechanisms and Transformations
The compound has been studied for its reaction mechanisms with other chemicals like acetonitrile. This has led to the formation of various derivatives and has been pivotal in understanding the transformation processes involved (Kuznetsov et al., 1996).
Conformational Properties
Studies have also focused on the conformational properties of the compound. For instance, the synthesis of various alkyl-1,3,2-dioxaborinanes, including derivatives of this compound, has shown that these molecules are conformationally homogeneous and do not contain axial substituents in certain positions. These findings are significant for understanding the stereochemistry of such heterocycles (Kuznetsov et al., 1978).
Synthesis and Structural Studies
The compound has been used in the synthesis of potentially useful chiral isocyanomethylphosphonate synthons. The molecular structures of these synthons have been determined through single-crystal X-ray analysis, providing valuable insights into their stereochemistry and potential applications in organic synthesis (Weener et al., 1998).
Applications in Cross-Coupling Reactions
The compound has been reported in cross-coupling reactions, like Suzuki cross-coupling, to yield biaryls. Optimizing this process to obtain good yields under specific conditions highlights its utility in organic synthesis (Chaumeil et al., 2000).
Spectroscopic Studies
Spectroscopic studies involving this compound have provided insights into the behavior of similar compounds under specific conditions, such as chemical ionization, thereby expanding the understanding of their molecular fragmentation and stability (Hancock & Weigel, 1979).
Propiedades
IUPAC Name |
5,5-dimethyl-2-(3-methylphenyl)-1,3,2-dioxaborinane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BO2/c1-10-5-4-6-11(7-10)13-14-8-12(2,3)9-15-13/h4-7H,8-9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPHZOLPTFFTLBD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OCC(CO1)(C)C)C2=CC(=CC=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![[1-(Pyrrolidin-1-ylcarbonyl)propyl]amine hydrochloride](/img/structure/B1405768.png)
![3-[(2-piperidin-4-yl-1H-imidazol-1-yl)methyl]pyridine trihydrochloride](/img/structure/B1405769.png)
![2-[(2-piperidin-3-yl-1H-imidazol-1-yl)methyl]pyridine trihydrochloride](/img/structure/B1405770.png)

![2,4-Dichloro-6-cyclopropyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine](/img/structure/B1405775.png)
![(1Z)-2-[2-(2-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]-N'-hydroxyethanimidamide](/img/structure/B1405778.png)
![2-Thia-6-azaspiro[3.3]heptane hemioxalate](/img/structure/B1405779.png)
![2-[5-(Propan-2-yl)-1,2,4-oxadiazol-3-yl]morpholine](/img/structure/B1405780.png)
